3-(4-methylphenyl)-5-(3-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Description
This compound is a spirocyclic tetrone featuring a fused furopyrrole-indene core with 4-methylphenyl and 3-nitrophenyl substituents. Its structural complexity arises from the spiro junction connecting the furo[3,4-c]pyrrole and indene moieties, creating a rigid three-dimensional architecture. The 3-nitrophenyl group introduces strong electron-withdrawing properties, while the 4-methylphenyl substituent contributes steric bulk and moderate hydrophobicity. Such structural attributes are often exploited in medicinal chemistry for targeting enzymes or receptors requiring both polar and hydrophobic interactions .
Properties
IUPAC Name |
1-(4-methylphenyl)-5-(3-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O7/c1-14-9-11-15(12-10-14)22-20-21(27(36-22)23(30)18-7-2-3-8-19(18)24(27)31)26(33)28(25(20)32)16-5-4-6-17(13-16)29(34)35/h2-13,20-22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZRGPRGGUCZAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-])C5(O2)C(=O)C6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Electron Effects : The nitro group in the target compound (logP ~2.1 estimated) increases polarity compared to bromo- or trifluoromethyl-substituted analogs (logP ~3.5–4.0) .
- Solubility : The methoxy-substituted analog (ID: 3535-0412) exhibits improved aqueous solubility (≈15 µg/mL) due to hydrogen-bonding capacity, whereas the target compound’s solubility is likely lower (≈5 µg/mL) .
- Steric Influence : The 3-nitrophenyl group in the target compound occupies a planar conformation, reducing steric clashes compared to bulkier substituents like 3-CF3-phenyl .
Computational Similarity and Bioactivity Predictions
Using Tanimoto and Dice similarity indices (), the target compound shows moderate structural similarity (Tanimoto = 0.65–0.70) to ID: 3535-0412 due to shared spiro and nitro motifs. However, its similarity to bromo- or CF3-substituted analogs is lower (Tanimoto = 0.45–0.50), reflecting divergent electronic profiles .
suggests that such structural differences correlate with distinct bioactivity profiles. For instance, nitro-substituted spiro compounds often exhibit enhanced binding to nitroreductase enzymes, whereas CF3-substituted analogs may target hydrophobic protein pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
